molecular formula C16H20FN3O3 B2589158 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 1170875-05-4

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2589158
CAS No.: 1170875-05-4
M. Wt: 321.352
InChI Key: YFMFOORBINQGQC-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20FN3O3 and its molecular weight is 321.352. The purity is usually 95%.
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Biological Activity

4-Ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H18_{18}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 303.32 g/mol

Research indicates that this compound exhibits biological activity through several mechanisms, primarily targeting specific enzyme pathways and receptor interactions:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth and proliferation, similar to other pyrazole derivatives that have shown efficacy against various cancer types .
  • Anti-inflammatory Activity : The compound may also modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. Notably:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, including breast and gastric cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
GTL-16 (Gastric Cancer)8.0

In Vivo Studies

In vivo efficacy was evaluated using xenograft models. The compound demonstrated:

  • Tumor Growth Inhibition : In a GTL-16 human gastric carcinoma xenograft model, treatment with the compound resulted in complete tumor stasis following oral administration over a specified treatment period .

Case Studies

A notable case study involved the administration of this compound in a preclinical setting:

  • Study Design : Mice bearing GTL-16 tumors were treated with varying doses of the compound.
  • Results : Significant reduction in tumor volume was observed compared to control groups, alongside minimal adverse effects, indicating a favorable safety profile.

Safety and Toxicology

Toxicological assessments have indicated that the compound possesses a low toxicity profile at therapeutic doses. However, further studies are needed to fully elucidate its safety parameters, particularly regarding long-term exposure and potential side effects.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3/c1-3-23-14-11-20(13-7-5-12(17)6-8-13)19-15(14)16(21)18-9-4-10-22-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMFOORBINQGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCCCOC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.